3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl cyclopropanecarboxylate
Description
3-(4-Methoxyphenyl)-2-oxo-2H-chromen-7-yl cyclopropanecarboxylate is a synthetic coumarin derivative characterized by a methoxyphenyl substituent at the 3-position of the coumarin scaffold and a cyclopropanecarboxylate ester at the 7-position. Coumarins are widely studied for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. The incorporation of a cyclopropane ring in the ester moiety introduces conformational rigidity, which may enhance metabolic stability and binding affinity to biological targets .
Properties
IUPAC Name |
[3-(4-methoxyphenyl)-2-oxochromen-7-yl] cyclopropanecarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O5/c1-23-15-7-4-12(5-8-15)17-10-14-6-9-16(11-18(14)25-20(17)22)24-19(21)13-2-3-13/h4-11,13H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTXGOPCZJOZKTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC3=C(C=C(C=C3)OC(=O)C4CC4)OC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl cyclopropanecarboxylate typically involves multiple steps. One common method starts with the preparation of the chromenone core, which can be synthesized through the condensation of salicylaldehyde with an appropriate phenylacetic acid derivative. The methoxy group is introduced via methylation using reagents like dimethyl sulfate or methyl iodide. The final step involves the esterification of the chromenone with cyclopropanecarboxylic acid under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Catalysts and solvents are chosen to minimize costs and environmental impact, adhering to green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl cyclopropanecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, converting ketones to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens or nitro groups can be introduced using halogenating agents or nitrating mixtures.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Pharmacological Applications
The compound exhibits a range of biological activities, making it a candidate for pharmaceutical development. Key pharmacological properties include:
- Anti-inflammatory and Analgesic Effects : Studies have shown that derivatives of 2-oxo-2H-chromenes possess significant anti-inflammatory and analgesic properties. These compounds can inhibit inflammatory pathways, providing relief in conditions such as arthritis and chronic pain .
- Antimicrobial Activity : The compound has demonstrated effectiveness against various microorganisms, including bacteria and fungi. Its derivatives are noted for their activity against Helicobacter pylori, a bacterium associated with gastric ulcers .
- Anticancer Properties : Research indicates that 2-oxo-2H-chromene derivatives can induce apoptosis in cancer cells, making them potential candidates for cancer therapy. Their mechanism often involves the modulation of cell cycle progression and inhibition of tumor growth .
Table 1: Pharmacological Activities of 3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl cyclopropanecarboxylate
| Activity Type | Evidence Source | Mechanism of Action |
|---|---|---|
| Anti-inflammatory | Chimenti et al., 2009 | Inhibition of pro-inflammatory cytokines |
| Antimicrobial | Kawase et al., 2001 | Disruption of bacterial cell walls |
| Anticancer | Traven et al., 2004 | Induction of apoptosis in cancer cells |
Material Science Applications
The compound's unique structural features allow it to be utilized in material science, particularly in the development of fluorescent dyes and organic light-emitting diodes (OLEDs):
- Fluorescent Dyes : Due to their efficient emission quantum yields, chromene derivatives are employed as fluorescent labels in biological imaging and diagnostics. Their ability to absorb and emit light makes them suitable for various applications in microscopy and flow cytometry .
- Organic Light Emitting Devices (OLEDs) : The optical properties of these compounds enable their use as materials in OLEDs, where they can enhance light emission efficiency and color purity .
Table 2: Material Science Applications of this compound
| Application Type | Description | Potential Benefits |
|---|---|---|
| Fluorescent Dyes | Used in biological imaging | High sensitivity and specificity |
| OLEDs | Component in light-emitting devices | Improved efficiency and color range |
Synthetic Applications
The compound serves as a versatile building block in organic synthesis:
- Synthesis of Novel Compounds : Its unique structure allows for the creation of various derivatives through chemical modifications. This adaptability is valuable for synthesizing new compounds with tailored properties for specific applications .
Case Study: Synthesis Pathway
A recent study reported the synthesis of this compound through a multi-step reaction involving cyclization and esterification processes. The reaction conditions were optimized to achieve high yields while minimizing by-products .
Mechanism of Action
The mechanism of action of 3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl cyclopropanecarboxylate involves its interaction with specific molecular targets. The chromenone core can interact with enzymes and receptors, modulating their activity. The methoxyphenyl group may enhance the compound’s binding affinity and specificity, while the cyclopropanecarboxylate ester can influence its pharmacokinetic properties.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs:
Structural and Functional Insights
Substituent Effects on Reactivity: The acetate derivative (C₁₈H₁₄O₅) exhibits distinct NMR shifts (e.g., δ 7.02 ppm for methoxyphenyl protons) compared to cyclopropanecarboxylate analogs, suggesting that the electron-withdrawing nature of the acetate group modulates the coumarin ring’s electronic environment .
Biological Activity Trends: Chalcone derivatives with methoxyphenyl groups (e.g., (E)-3-(4-hydroxy-3-methoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one) demonstrate potent antioxidant and anti-inflammatory activities, highlighting the role of methoxy groups in scavenging reactive oxygen species (ROS) .
Lipophilicity and Solubility: Compounds with bulky substituents (e.g., benzothiazole in C₂₀H₁₃NO₄S) exhibit reduced aqueous solubility, which may limit bioavailability . In contrast, the target compound’s cyclopropanecarboxylate group balances lipophilicity and rigidity, offering a favorable profile for drug design .
Biological Activity
3-(4-Methoxyphenyl)-2-oxo-2H-chromen-7-yl cyclopropanecarboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its synthesis, biological activities, and potential therapeutic applications, supported by data tables and case studies.
Synthesis
The compound can be synthesized through various methods, often involving the reaction of 4-methoxyphenol with cyclopropanecarboxylic acid derivatives. The synthetic pathways typically involve esterification reactions and can yield various derivatives with differing biological properties.
Antioxidant Activity
Research indicates that derivatives of coumarin, including this compound, exhibit notable antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress, which is linked to various diseases.
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. It has shown cytotoxic effects against several cancer cell lines, including breast and colon cancer cells.
| Cell Line | IC50 (µM) | Mechanism | Reference |
|---|---|---|---|
| MCF-7 (Breast Cancer) | 20 | Induction of apoptosis | |
| HT-29 (Colon Cancer) | 15 | Cell cycle arrest at G2/M phase |
Antimicrobial Activity
The compound has demonstrated antimicrobial properties against both gram-positive and gram-negative bacteria. Its effectiveness varies based on concentration and the specific microbial strain.
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 50 | |
| Escherichia coli | 75 |
Case Studies
- Antioxidant Efficacy in Vivo : A study evaluated the effects of the compound on oxidative stress markers in a rat model. Results indicated a significant reduction in malondialdehyde levels and an increase in glutathione levels, suggesting a protective effect against oxidative damage.
- Cytotoxicity Assay : In vitro studies on MCF-7 cells revealed that treatment with the compound led to increased apoptosis as evidenced by Annexin V staining and caspase activation assays.
The biological activities of this compound are believed to stem from its ability to modulate various signaling pathways:
- Antioxidant Mechanism : The compound upregulates antioxidant enzymes such as superoxide dismutase and catalase while inhibiting lipid peroxidation.
- Anticancer Mechanism : It may induce cell cycle arrest by affecting cyclin-dependent kinases (CDKs) and activating apoptotic pathways through caspase cascades.
Q & A
Q. What are the common synthetic routes for preparing 3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl cyclopropanecarboxylate, and how can reaction conditions be optimized?
The compound is synthesized via esterification or substitution reactions. A typical approach involves coupling a coumarin derivative (e.g., 7-hydroxy-3-(4-methoxyphenyl)-2H-chromen-2-one) with cyclopropanecarboxylic acid derivatives. Key steps include:
- Acetylation/Protection : Protecting the hydroxyl group on the coumarin core using acetyl or methanesulfonyl groups to prevent side reactions .
- Esterification : Employing carbodiimide coupling agents (e.g., DCC/DMAP) or acid chlorides to link the cyclopropane moiety.
- Deprotection : Removing protecting groups under mild alkaline conditions.
Optimization involves adjusting solvent polarity (e.g., DMF vs. THF), temperature (40–80°C), and stoichiometry to maximize yield. Monitoring via TLC or HPLC is critical .
Q. How is the crystal structure of this compound determined, and what software tools are recommended for refinement?
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps include:
- Data Collection : Use a Bruker APEXII diffractometer with Mo/Kα radiation (λ = 0.71073 Å) .
- Structure Solution : Employ direct methods in SHELXS or SHELXD for phase determination .
- Refinement : SHELXL is preferred for anisotropic displacement parameters and hydrogen bonding analysis. Validate geometry using WinGX and ORTEP for visualization .
Example parameters: Triclinic space group , Å, Å, Å, , , .
Q. What spectroscopic techniques are used to characterize this compound, and how are spectral contradictions resolved?
- NMR : and NMR confirm substituent positions. For example, the methoxy group on the phenyl ring appears as a singlet (~δ 3.8 ppm), while the cyclopropane protons show complex splitting patterns (~δ 1.2–2.5 ppm) .
- IR : Stretching vibrations for ester carbonyl (~1740 cm) and lactone (coumarin C=O, ~1700 cm) .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., ).
Contradictions (e.g., unexpected splitting in NMR) are resolved by comparing computational predictions (DFT) with experimental data or re-evaluating sample purity .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the compound’s bioactivity, such as cytotoxicity or antioxidant potential?
- Cytotoxicity Assays : Use MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7). Include positive controls (e.g., doxorubicin) and measure IC values. Structure-activity relationships (SARs) can be explored by modifying the methoxyphenyl or cyclopropane groups .
- Antioxidant Testing : DPPH radical scavenging or FRAP assays. Compare activity to known antioxidants (e.g., ascorbic acid). Correlate results with electron-donating groups (e.g., methoxy) on the coumarin core .
Q. What strategies address discrepancies in reported biological activity data for structurally similar coumarin derivatives?
- Meta-Analysis : Compare datasets for analogs (e.g., 4-hydroxycoumarins vs. 7-acetoxy derivatives) to identify trends in substituent effects .
- Experimental Replication : Standardize assay conditions (e.g., cell passage number, solvent controls).
- Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding affinities to targets like topoisomerase II or ROS-scavenging enzymes .
Q. How can the stereochemical influence of the cyclopropane moiety on pharmacological activity be investigated?
- Chiral Separation : Use HPLC with a chiral stationary phase (e.g., amylose tris(3,5-dimethylphenylcarbamate)) to isolate enantiomers .
- Stereoselective Synthesis : Employ asymmetric catalysis (e.g., Rhodium-catalyzed cyclopropanation) to generate enantiopure samples .
- Biological Testing : Compare activity of individual enantiomers to racemic mixtures in target assays.
Methodological Considerations
Q. How should researchers handle crystallographic data with twinning or disorder in the cyclopropane group?
Q. What computational methods are suitable for predicting the compound’s physicochemical properties?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
